N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide
Overview
Description
N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a cyclopropyl group and a cyclopropylaminomethyl group attached to it .Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research into enaminones, compounds related to N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide, demonstrates their potential anticonvulsant properties. Studies focused on the synthesis of enaminones and their structure-activity relationships, revealing that variations in ring size and aromatic substitutions can provide significant insights into their anticonvulsant efficacy. These findings suggest avenues for developing safer and more effective antiepileptic drugs (Scott et al., 1993).
Biological Evaluation of Benzothiazole Derivatives
Benzothiazole derivatives, similar in structural complexity to this compound, have been synthesized and evaluated for their potent antitumor activities. These compounds, designed to improve biological stability and minimize toxicity, exhibited significant inhibitory effects on tumor growth in vivo, suggesting their potential as therapeutic agents (Yoshida et al., 2005).
Intramolecular Functionalization Studies
The intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides highlights the synthetic versatility of cyclopropyl and benzamide functionalities. This approach enables the synthesis of diverse ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates, providing a foundation for the development of novel compounds with potential biological activities (Ladd et al., 2016).
Hydroamination of Vinyl Arenes with Carboxamides
A study on the platinum-catalyzed intermolecular hydroamination of vinyl arenes with carboxamides, including benzamides, offers insights into creating N-alkylated benzamide derivatives. This method demonstrates high efficiency and regioselectivity, suggesting potential applications in synthesizing this compound analogs (Qian & Widenhoefer, 2005).
Properties
IUPAC Name |
N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(16-13-7-8-13)11-3-1-10(2-4-11)9-15-12-5-6-12/h1-4,12-13,15H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORWKMCXKFICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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